3-Aminobutan-2-ol
Overview
Description
3-Aminobutan-2-ol is an organic compound with the molecular formula C4H11NO. It is a secondary alcohol and a primary amine, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobutan-2-ol can be synthesized through several methods. One common route involves the reduction of 3-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3-aminobutan-2-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminobutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-aminobutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 3-aminobutan-1-ol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Aminobutan-2-one
Reduction: 3-Aminobutan-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Aminobutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminobutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol and primary amine, it can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. These properties make it a valuable compound in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
3-Aminobutan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-Aminobutan-1-ol: Another isomer with the amino group at a different position.
3-Aminopropanol: A shorter chain analog with similar functional groups.
Uniqueness
3-Aminobutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a secondary alcohol and primary amine makes it particularly versatile in various synthetic and research applications.
Properties
IUPAC Name |
3-aminobutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280624 | |
Record name | 3-aminobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42551-55-3 | |
Record name | 42551-55-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-aminobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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